molecular formula C12H17F2N5 B11752598 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11752598
M. Wt: 269.29 g/mol
InChI Key: VMENWZVULMDBFF-UHFFFAOYSA-N
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Description

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings substituted with ethyl and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of ethyl and fluoro substituents through alkylation and halogenation reactions, respectively. The final step involves the coupling of the two pyrazole rings via a methylamine linker under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazole rings.

Scientific Research Applications

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other pyrazole derivatives, such as:

    1-ethyl-3-fluoro-1H-pyrazole: Similar structure but lacks the methylamine linker.

    1-methyl-5-fluoro-1H-pyrazole: Similar structure but different substitution pattern.

    1-ethyl-4-fluoro-1H-pyrazole: Similar structure but different substitution pattern.

The uniqueness of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its dual pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C12H17F2N5/c1-2-19-12(14)10(8-16-19)7-15-9-11-3-5-18(17-11)6-4-13/h3,5,8,15H,2,4,6-7,9H2,1H3

InChI Key

VMENWZVULMDBFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=NN(C=C2)CCF)F

Origin of Product

United States

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